BenchChemオンラインストアへようこそ!

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Bioconjugation Click Chemistry Chemical Biology

CAS 497060-22-7 features a terminal propargyl handle that other 2-thioxoquinazolinones lack, allowing copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, activity-based probe synthesis, and scaffold diversification. This unique functional group is essential for PROTAC linker attachment, affinity chromatography, and fluorescent reporter generation. Substitution with non-alkynyl analogs risks failed click reactions and altered MPO/PDE7 potency. Ensure your research succeeds with this validated synthetic intermediate.

Molecular Formula C11H8N2OS
Molecular Weight 216.26
CAS No. 497060-22-7
Cat. No. B2957813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one
CAS497060-22-7
Molecular FormulaC11H8N2OS
Molecular Weight216.26
Structural Identifiers
SMILESC#CCN1C(=O)C2=CC=CC=C2NC1=S
InChIInChI=1S/C11H8N2OS/c1-2-7-13-10(14)8-5-3-4-6-9(8)12-11(13)15/h1,3-6H,7H2,(H,12,15)
InChIKeyVOVAWZREBIPYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (CAS 497060-22-7): A Terminal Alkyne-Functionalized Thioxoquinazolinone Scaffold for Medicinal Chemistry and Bioconjugation


3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (CAS: 497060-22-7) is a heterocyclic small molecule belonging to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class, bearing a terminal propargyl (prop-2-yn-1-yl) substituent at the N3 position. This core scaffold has been reported in the primary literature as a pharmacophore for inhibition of myeloperoxidase (MPO) and phosphodiesterase 7 (PDE7), with certain optimized derivatives demonstrating IC50 values as low as 100 nM against MPO and sub-micromolar potency against PDE7A1 [1] [2]. The terminal alkyne moiety is a distinguishing structural feature that enables downstream click chemistry applications, differentiating this compound from structurally related thioxoquinazolinones that lack a conjugation handle .

Why 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one Cannot Be Replaced by Generic Thioxoquinazolinones


Interchanging 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (CAS 497060-22-7) with other 2-thioxoquinazolinone derivatives without careful structural validation introduces significant scientific risk. The terminal alkyne at the N3 position is a critical functional handle that determines the compound's utility in click chemistry conjugation and further structural diversification; its absence eliminates the capacity for copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications. Furthermore, structure-activity relationship (SAR) studies on closely related MPO and PDE7 inhibitors demonstrate that even modest N3 substituent changes can substantially alter potency, enzyme isoform selectivity, and physicochemical properties [1] [2]. Generic substitution based solely on the core scaffold ignores the functional and pharmacological consequences of the N3 substituent, which may lead to failed bioconjugation experiments or unexpected biological outcomes.

Quantitative Differentiation Guide for 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one: Functional Handle Utility and Scaffold Potency


Terminal Alkyne Click Chemistry Handle Enables Bioconjugation Not Possible with Non-Alkynyl Thioxoquinazolinones

3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one possesses a terminal alkyne moiety at the N3 position, which serves as a functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This enables covalent conjugation to azide-bearing biomolecules, affinity tags, fluorophores, or solid supports—a capability entirely absent in non-alkynyl thioxoquinazolinone analogs such as 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one or 3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one .

Bioconjugation Click Chemistry Chemical Biology Medicinal Chemistry

Electrophilic Halocyclization of Terminal Propargyl Thioethers Yields Polycyclic Quinazoline Derivatives with Regio- and Stereo-Selectivity

The terminal propargyl thioether functional group present in compounds structurally analogous to 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one enables electrophilic halocyclization reactions with bromine, iodine, or iodine bromide. This reaction yields angularly annulated polycyclic quinazoline derivatives, with regio- and stereo-selectivity being dependent on the specific halogen electrophile and solvent polarity [1]. Non-alkynyl thioxoquinazolinones lacking the propargyl thioether functionality cannot undergo this specific intramolecular cyclization pathway.

Synthetic Chemistry Heterocyclic Chemistry Halocyclization Quinazoline

X-Ray Crystal Structure of Thioxoquinazoline-PDE7A1 Complex Informs Rational Design of Selective Inhibitors

The X-ray crystal structure of the PDE7A1 catalytic domain in complex with a representative thioxoquinazoline derivative (compound 15) at 2.4 Å resolution revealed that hydrophobic interactions within the active site pocket drive inhibitor binding [1]. This structural template enables rational, structure-based optimization of 3-substituted thioxoquinazolinones to enhance PDE7/PDE4 selectivity and potency. The availability of this high-resolution structural data distinguishes the thioxoquinazolinone scaffold from other PDE7 inhibitor chemotypes lacking co-crystal structures, accelerating medicinal chemistry efforts.

Phosphodiesterase 7 Inflammation X-Ray Crystallography Drug Design

Optimal Procurement and Research Applications for 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one (CAS 497060-22-7)


Click Chemistry-Based Bioconjugation and Chemical Probe Synthesis

The terminal alkyne group at the N3 position enables 3-prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one to serve as a substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-functionalized affinity tags, fluorophores, biotin, or solid supports. This is the defining functional advantage that distinguishes CAS 497060-22-7 from other 2-thioxoquinazolinones lacking a conjugation handle. Applications include the synthesis of activity-based probes for MPO or PDE7 target engagement studies, generation of immobilized ligand libraries for affinity chromatography, and preparation of fluorescent reporter conjugates for cellular imaging of thioxoquinazolinone-binding proteins [1].

Synthesis of Angularly Annulated Polycyclic Quinazolines via Electrophilic Halocyclization

This compound serves as a key synthetic intermediate for the preparation of polycyclic condensed quinazoline derivatives through halogen-induced electrophilic cyclization of the terminal propargyl thioether moiety. Reaction with bromine, iodine, or iodine bromide yields angularly annulated products with defined regio- and stereo-selectivity. This synthetic pathway is not accessible using non-alkynyl thioxoquinazolinones and represents a unique diversification route for generating structurally complex quinazoline-based heterocycles with potential biological activity [1].

Medicinal Chemistry Optimization of MPO Inhibitors for Inflammatory and Neurodegenerative Diseases

The 2-thioxo-2,3-dihydroquinazolin-4(1H)-one core scaffold is a validated pharmacophore for myeloperoxidase (MPO) inhibition, with optimized derivatives achieving IC50 values as low as 100 nM. This compound may be employed as a starting point or reference standard in SAR campaigns aimed at developing MPO inhibitors for therapeutic indications including atherosclerosis, Parkinson's disease, Alzheimer's disease, stroke, and renal injury. Its terminal alkyne group additionally offers a built-in handle for subsequent functionalization or linker attachment for PROTAC or ADC development [2].

Structure-Guided Design of PDE7-Selective Inhibitors for Inflammatory and Immunological Disorders

The thioxoquinazolinone scaffold is supported by a 2.4 Å resolution X-ray co-crystal structure with the PDE7A1 catalytic domain, providing a validated template for structure-based drug design. Derivatives have demonstrated sub-micromolar inhibitory potency against PDE7A1 and micromolar activity against PDE4D2, with cell-based studies confirming intracellular cAMP elevation and anti-inflammatory effects. This compound may serve as a core scaffold for rational optimization toward PDE7/PDE4 dual inhibitors with improved selectivity and blood-brain barrier penetration for CNS inflammatory conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Prop-2-ynyl-2-thioxo-1,3-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.